molecular formula C22H22N4O4S B2787062 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-5-((2-methoxyethyl)amino)oxazole-4-carbonitrile CAS No. 941003-34-5

2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-5-((2-methoxyethyl)amino)oxazole-4-carbonitrile

Cat. No.: B2787062
CAS No.: 941003-34-5
M. Wt: 438.5
InChI Key: YMQCNIAPFFIGCI-UHFFFAOYSA-N
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Description

2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-5-((2-methoxyethyl)amino)oxazole-4-carbonitrile is a synthetic compound with diverse applications in the fields of chemistry, biology, medicine, and industry. This complex molecule is characterized by the presence of an oxazole ring, a phenyl group with a sulfonyl isoquinoline moiety, and a methoxyethylamino substituent, making it a compound of interest for various scientific studies and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-5-((2-methoxyethyl)amino)oxazole-4-carbonitrile typically involves several key steps:

  • Formation of the Oxazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions, often using reagents like phosphorus oxychloride (POCl3) or acetic anhydride.

  • Introduction of the Sulfonyl Group: Sulfonylation can be achieved by reacting the phenyl precursor with sulfonyl chloride (SO2Cl2) in the presence of a base like pyridine or triethylamine.

  • Substitution with 3,4-Dihydroisoquinoline: This step may involve nucleophilic substitution reactions, where 3,4-dihydroisoquinoline reacts with the sulfonyl phenyl compound under mild conditions.

  • Addition of the Methoxyethylamino Group: Introduction of the methoxyethylamino group is typically done via amination reactions, using suitable amines and catalysts to facilitate the process.

Industrial Production Methods: Scaling up the synthesis for industrial production often requires optimization of reaction conditions to ensure high yield and purity. This can involve the use of continuous flow reactors, which provide better control over temperature and reaction time, as well as minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often mediated by oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxazole-4-carbonitrile derivatives.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially modifying the phenyl or isoquinoline moieties.

  • Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the phenyl ring or the oxazole group using suitable reagents.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2) in acetic acid.

  • Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

  • Substitution: Various halides (e.g., bromine, iodine) and bases (e.g., sodium hydroxide, potassium carbonate).

Major Products:

  • Oxazole derivatives.

  • Phenyl or isoquinoline substituted products.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for creating more complex molecules, particularly in the design of pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes due to its unique structural features.

Medicine: Research has investigated its potential as an antitumor agent, owing to its ability to interact with specific molecular targets involved in cancer cell proliferation.

Industry: The compound finds use in the development of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-5-((2-methoxyethyl)amino)oxazole-4-carbonitrile exerts its effects often involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. For example, in medicinal applications, the compound may inhibit or activate certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

  • 2-(4-(Benzenesulfonyl)phenyl)-5-aminomethyloxazole: Shares structural similarities but lacks the isoquinoline moiety, affecting its biological activity.

  • 3,4-Dihydroisoquinoline-2-sulfonamide derivatives: Similar core structure, but variations in the sulfonamide group can lead to different reactivity and applications.

Uniqueness: The presence of the 3,4-dihydroisoquinolin-2(1H)-yl and methoxyethylamino groups distinguishes this compound, imparting unique properties such as enhanced binding affinity to certain molecular targets and improved stability under various conditions.

There you go—a detailed dive into the fascinating world of 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-5-((2-methoxyethyl)amino)oxazole-4-carbonitrile. Hope this gives you some great insights into its chemistry and applications!

Properties

IUPAC Name

2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-5-(2-methoxyethylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-29-13-11-24-22-20(14-23)25-21(30-22)17-6-8-19(9-7-17)31(27,28)26-12-10-16-4-2-3-5-18(16)15-26/h2-9,24H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQCNIAPFFIGCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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